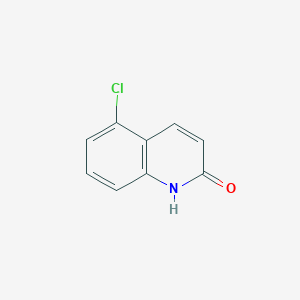

5-Chloroquinolin-2(1h)-one

CAS No.: 23981-22-8

Cat. No.: VC4256918

Molecular Formula: C9H6ClNO

Molecular Weight: 179.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23981-22-8 |

|---|---|

| Molecular Formula | C9H6ClNO |

| Molecular Weight | 179.6 |

| IUPAC Name | 5-chloro-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C9H6ClNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12) |

| Standard InChI Key | DGIQZKXQEUGFPA-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=O)N2)C(=C1)Cl |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 5-chloro-1H-quinolin-2-one, reflecting its substitution pattern on the quinoline ring system . Its molecular formula, C₉H₆ClNO, corresponds to a molecular weight of 179.60 g/mol . The chlorine atom at position 5 and the lactam group at position 2 define its reactivity and intermolecular interactions (Fig. 1).

Table 1: Key Molecular Identifiers

Spectroscopic Characterization

While direct spectral data for 5-chloroquinolin-2(1H)-one is limited in publicly available literature, analogous quinolinone derivatives provide insights into expected characteristics:

-

IR Spectroscopy: The carbonyl (C=O) stretch typically appears near 1660–1670 cm⁻¹, while N-H stretches range from 3200–3450 cm⁻¹ . Chlorine substitution may slightly shift these bands due to electronic effects.

-

NMR: In deuterated DMSO, the lactam proton (N-H) resonates near δ 11.5–12.5 ppm, while aromatic protons exhibit splitting patterns consistent with para-substituted quinoline systems .

Synthesis and Manufacturing

Cyclization of Chlorinated Precursors

A common approach involves cyclizing 5-chloroanthranilic acid derivatives under acidic or basic conditions. For example, treatment with acetic anhydride may promote intramolecular cyclization to form the lactam ring .

Direct Chlorination

Electrophilic chlorination of quinolin-2(1H)-one using reagents like Cl₂/AlCl₃ could introduce the chlorine substituent regioselectively at position 5, though competing substitution patterns require careful optimization.

Industrial-Scale Production

Large-scale synthesis would likely employ continuous flow reactors to enhance yield and purity. Post-synthetic purification via recrystallization or chromatography ensures removal of regioisomeric byproducts .

Physicochemical Properties

Solubility and Stability

-

Solubility: Expected to exhibit limited water solubility due to aromatic chlorination and lactam hydrophobicity. Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons .

-

Stability: The lactam ring confers resistance to hydrolysis under neutral conditions but may degrade under strongly acidic or basic environments.

Reactivity Profile

-

Nucleophilic Substitution: The chlorine atom at position 5 can undergo displacement with nucleophiles (e.g., amines, alkoxides) under basic conditions.

-

Coordination Chemistry: The lactam oxygen and aromatic nitrogen may act as donor sites for metal coordination, as seen in related cobalt complexes .

Applications in Scientific Research

Catalysis and Coordination Chemistry

A structurally related compound, bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II), demonstrates moderate catalytic activity in norbornene oligomerization . While this complex utilizes a different substitution pattern (Cl at position 8), it highlights the potential of chloroquinolinones as ligands in transition metal catalysis. Key findings include:

-

Catalytic Efficiency: The cobalt complex achieved oligomer yields of 60–70% under mild conditions .

-

Structural Insights: Spectroscopic data (IR, MALDI-TOF-MS) confirmed octahedral coordination geometry, with quinolinolate ligands occupying equatorial positions .

Table 2: Comparative Analysis of Chloroquinolinone Derivatives in Catalysis

| Compound | Application | Metal Center | Efficiency | Reference |

|---|---|---|---|---|

| 5-Chloroquinolin-8-olato | Norbornene oligomerization | Co(II) | 60–70% | |

| 5-Chloroquinolin-2(1H)-one | Not yet reported | – | – | – |

Biological Activity (Projected)

While no direct studies on 5-chloroquinolin-2(1H)-one’s bioactivity were identified, quinolinones broadly exhibit:

-

Antimicrobial Effects: Fluoro- and chloro-substituted derivatives show MIC values as low as 16 μg/ml against Gram-negative pathogens .

-

Anticancer Potential: Analogous compounds disrupt microtubule assembly and induce apoptosis in cancer cells .

Analytical Characterization Techniques

Spectroscopic Methods

-

MALDI-TOF-MS: Effective for determining molecular ion peaks and fragmentation patterns, as demonstrated for cobalt-quinolinolate complexes .

-

X-ray Crystallography: Resolves tautomeric forms and confirms substitution regiochemistry, though single crystals may be challenging to obtain.

Chromatographic Analysis

Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, using C18 columns and acetonitrile/water mobile phases .

Future Research Directions

-

Catalytic Applications: Explore 5-chloroquinolin-2(1H)-one as a ligand in Ru- or Pd-catalyzed cross-coupling reactions.

-

Medicinal Chemistry: Screen for kinase inhibition or antimicrobial activity using high-throughput assays.

-

Material Science: Investigate photophysical properties for OLED or sensor applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume